molecular formula C23H28N4O3 B11327891 Ethyl 4-[4-methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate

Ethyl 4-[4-methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate

Cat. No.: B11327891
M. Wt: 408.5 g/mol
InChI Key: JBISMKONVNHPNX-UHFFFAOYSA-N
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Description

Ethyl 4-[4-methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

Ethyl 4-[4-methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 4-[4-methyl-7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C23H28N4O3/c1-4-30-23(29)27-11-9-26(10-12-27)22-24-16(3)21-19(25-22)13-18(14-20(21)28)17-7-5-15(2)6-8-17/h5-8,18H,4,9-14H2,1-3H3

InChI Key

JBISMKONVNHPNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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